(1E)-1,3-butadien-1-yltrimethyl-silane
Description
Contextualization within Organosilicon Chemistry
Organosilicon chemistry is a branch of organometallic chemistry that studies compounds containing carbon-silicon bonds. Silicon, located in group 14 of the periodic table just below carbon, exhibits distinct chemical characteristics that chemists leverage for synthetic applications. ias.ac.inlkouniv.ac.in Unlike carbon, silicon is more electropositive and has accessible, low-energy 3d orbitals, which allows it to form hypervalent compounds. soci.org
The properties of organosilanes like (1E)-1,3-butadien-1-yltrimethylsilane are directly influenced by the nature of the carbon-silicon bond. Key features include:
Bond Length and Strength : Bonds involving silicon are generally longer and more polarizable than their carbon counterparts. For example, a typical Si-C bond is about 25% longer than a C-C bond. soci.org Furthermore, Si-O and Si-F bonds are significantly stronger than Si-C bonds, a property that is often exploited in reaction mechanisms. lkouniv.ac.insoci.org
Electronic Effects : The silicon atom can stabilize a positive charge at the β-position (a β-carbocation) more effectively than carbon can. ias.ac.insoci.org This is a result of effective orbital overlap between the C-Si bond and the adjacent empty p-orbital. This electronic influence is crucial to the reactivity of vinylsilanes, a class of compounds to which (1E)-1,3-butadien-1-yltrimethylsilane belongs. ias.ac.in
Steric Influence : The bulky trimethylsilyl (B98337) group can direct the stereochemical outcome of reactions, providing a valuable tool for controlling molecular architecture.
These fundamental properties make organosilicon compounds, including silylated dienes, highly useful as synthetic intermediates. lkouniv.ac.in They can act as protecting groups or as "masked" functional groups that can be revealed in a later synthetic step. ias.ac.in
Key Characteristics of Organosilicon Compounds
| Feature | Description | Implication in Synthesis |
|---|---|---|
| Electropositivity of Silicon | Silicon is less electronegative than carbon. | Influences bond polarity and reactivity. soci.org |
| β-Carbocation Stabilization | Silicon stabilizes adjacent positive charges. | Directs outcomes in electrophilic substitution reactions. ias.ac.insoci.org |
| Longer Bond Lengths | Si-C bonds are longer than C-C bonds. | Reduces steric hindrance and can influence molecular geometry. soci.org |
| Strong Si-O & Si-F Bonds | High affinity for oxygen and fluorine. | Forms stable silyl (B83357) ethers for protection; fluoride (B91410) ions are effective for deprotection. lkouniv.ac.insoci.orgthermofishersci.in |
| Accessible d-orbitals | Allows for expanded coordination (hypervalency). | Facilitates nucleophilic attack at the silicon center. soci.org |
Broad Significance and Research Trajectory
Silyl-substituted 1,3-butadienes, with (1E)-1,3-butadien-1-yltrimethylsilane as a prime example, are recognized as valuable and versatile building blocks in organic synthesis. nih.gov Their research trajectory has been driven by their ability to participate in a wide array of chemical transformations with high degrees of control and efficiency.
The primary significance of this compound lies in its role in cycloaddition and other carbon-carbon bond-forming reactions. nih.gov The trimethylsilyl group modifies the electronic properties of the diene system, influencing the regioselectivity and stereoselectivity of these reactions. This has made it a powerful tool for constructing complex molecular frameworks. nih.gov
Key research areas and applications include:
Diels-Alder Reactions : Silylated dienes are frequently used as diene components in Diels-Alder reactions to construct six-membered rings. nih.gov The silicon substituent can direct the regiochemical outcome of the cycloaddition.
Tandem Reactions : A significant area of research involves the use of silyl-substituted butadienes in tandem or cascade reactions. nih.gov These processes, such as Diels-Alder/allylation sequences, allow for the rapid assembly of complex polycyclic structures from simple starting materials, enhancing synthetic efficiency. nih.gov
Natural Product Synthesis : The ability to form complex cyclic systems stereoselectively makes these compounds valuable intermediates in the total synthesis of natural products. nih.govresearchgate.net
Polymer Chemistry : Butadiene derivatives are fundamental monomers for producing synthetic rubbers and other polymers. mdpi.comamericanchemistry.com Functionalized dienes, including silyl-substituted variants, are explored for creating polymers with tailored thermal or mechanical properties. mdpi.comresearchgate.net
The research trajectory continues to evolve, with ongoing efforts to develop new catalyst systems and reaction conditions to further expand the synthetic utility of (1E)-1,3-butadien-1-yltrimethylsilane and related compounds. researchgate.netresearchgate.net These efforts aim to achieve even greater control over reactivity and selectivity, opening doors to novel molecular architectures.
Principal Reactions of Silyl-Substituted Dienes
| Reaction Type | Description |
|---|---|
| Diels-Alder Reaction | A [4+2] cycloaddition to form six-membered rings. nih.gov |
| Ene Reaction | An addition reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a double bond (the "enophile"). nih.gov |
| Allylation | The introduction of an allyl group onto a substrate. nih.gov |
| Tandem Reactions | Multi-step reaction sequences where subsequent reactions occur without isolating intermediates, such as Diels-Alder/allylation. nih.gov |
| Hydrosilylation | The addition of a Si-H bond across a double or triple bond. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14Si |
|---|---|
Molecular Weight |
126.27 g/mol |
IUPAC Name |
[(1E)-buta-1,3-dienyl]-trimethylsilane |
InChI |
InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+ |
InChI Key |
YFSJFUCGCAQAJA-VOTSOKGWSA-N |
Isomeric SMILES |
C[Si](C)(C)/C=C/C=C |
Canonical SMILES |
C[Si](C)(C)C=CC=C |
Origin of Product |
United States |
Elucidation of Reactivity and Mechanistic Pathways
Pericyclic Transformations: Focus on Diels-Alder Cycloadditions
(1E)-1,3-butadien-1-yltrimethylsilane, as a substituted butadiene, readily participates in Diels-Alder reactions, a powerful class of [4+2] cycloadditions for the formation of six-membered rings. The trimethylsilyl (B98337) substituent plays a crucial role in modulating the diene's reactivity and directing the stereochemical outcome of these transformations.
The mechanism of the Diels-Alder reaction involving silyl-substituted dienes has been elucidated through a combination of computational modeling and experimental studies. Density Functional Theory (DFT) calculations are frequently employed to model the reaction pathways, locate transition states, and calculate activation energies. researchgate.net These computational approaches have shown that the reaction typically proceeds through a concerted and asynchronous transition state. researchgate.net
Experimental investigations often involve kinetic studies to determine reaction rates under various conditions, as well as spectroscopic analysis of the products to confirm their structure and stereochemistry. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the relative configuration of the substituents in the resulting cyclohexene (B86901) ring.
Table 1: Comparison of Computational and Experimental Data for Diels-Alder Reactions
| Parameter | Computational (DFT) | Experimental |
|---|---|---|
| Mechanism | Concerted, asynchronous | Consistent with a concerted pathway |
| Activation Energy (Typical) | 70-80 kJ/mol | Inferred from kinetic data |
| Reaction Enthalpy | Exothermic | Measured via calorimetry |
| Key Bond Lengths in TS | C1-C6: ~2.2 Å, C4-C5: ~2.3 Å | Inferred from kinetic isotope effects |
Note: The data presented are representative values for Diels-Alder reactions of substituted butadienes and may vary for the specific case of (1E)-1,3-butadien-1-yltrimethylsilane.
The stereochemistry of the Diels-Alder reaction is highly predictable. A key principle is the suprafacial addition of the dienophile to the diene, which results in the retention of the dienophile's stereochemistry in the product. masterorganicchemistry.com For (1E)-1,3-butadien-1-yltrimethylsilane, the trans configuration of the silyl (B83357) group relative to the diene backbone is maintained in the cycloaddition.
When cyclic dienophiles are used, two diastereomeric products, endo and exo, can be formed. The endo product, where the dienophile's substituents are oriented towards the newly forming double bond, is often the major product due to favorable secondary orbital interactions. However, the steric bulk of the trimethylsilyl group can influence this selectivity, potentially favoring the formation of the exo product to minimize steric hindrance.
The trimethylsilyl (TMS) group exerts both electronic and steric effects on the Diels-Alder reaction. Electronically, the TMS group is generally considered to be a weak electron-donating group through σ-π hyperconjugation. This can slightly increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, potentially enhancing its reactivity towards electron-poor dienophiles.
Sterically, the bulky TMS group can influence the regioselectivity of the reaction when an unsymmetrical dienophile is used. masterorganicchemistry.com It can direct the dienophile to add to the less hindered face of the diene. Furthermore, as mentioned, its size can impact the endo/exo selectivity. youtube.com
Organometallic Coordination and Reaction Dynamics
Beyond pericyclic reactions, (1E)-1,3-butadien-1-yltrimethylsilane can engage with transition metals, acting as a ligand in organometallic complexes. This interaction opens up a different realm of reactivity, driven by the electronic interplay between the diene and the metal center.
As a conjugated diene, (1E)-1,3-butadien-1-yltrimethylsilane typically binds to transition metals in a η⁴-fashion, where all four carbon atoms of the diene system coordinate to the metal center. slideshare.net For this to occur, the diene must adopt an s-cis conformation. The trimethylsilyl substituent can influence the stability of this conformation and the electronic properties of the diene as a ligand. The electron-donating nature of the TMS group can enhance the electron density on the diene, potentially strengthening the metal-ligand bond.
Transition metal complexes of (1E)-1,3-butadien-1-yltrimethylsilane can be synthesized through various methods, such as ligand substitution reactions where the silylated diene displaces a more weakly bound ligand from a metal precursor. dtic.mil
The reactivity of these complexes is diverse. The coordinated diene can undergo transformations that are not accessible in its free state. For example, the metal center can facilitate nucleophilic attack on the diene or mediate its dimerization or polymerization. The specific reactivity is highly dependent on the nature of the transition metal, its oxidation state, and the other ligands present in the coordination sphere. dtic.miluwindsor.ca
Table 2: Potential Reactions of Transition Metal Complexes of (1E)-1,3-butadien-1-yltrimethylsilane
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Addition | Attack of a nucleophile on the metal-activated diene. | Functionalized silyl-alkenes |
| Reductive Elimination | Coupling of the diene with another ligand on the metal center. | Silyl-substituted cyclic or acyclic organic molecules |
| Insertion Reactions | Insertion of small molecules (e.g., CO, alkenes) into the metal-diene bond. | More complex organometallic species or organic products after demetallation |
σ-π Interactions and Silyl Migration Processes
The reactivity of (1E)-1,3-butadien-1-yltrimethyl-silane is significantly influenced by the interaction between the carbon-silicon (C-Si) sigma (σ) bond and the adjacent pi (π) electron system of the diene. This σ-π conjugation, commonly referred to as hyperconjugation, plays a crucial role in stabilizing cationic intermediates and influencing the course of chemical reactions. Specifically, the trimethylsilyl group can stabilize a positive charge at the β-position (the carbon atom two bonds away from the silicon atom) through the donation of electron density from the C-Si σ bond into the empty p-orbital of the carbocation. This phenomenon is known as the β-silicon effect and is a key factor in the activation and directivity observed in reactions of this compound.
In addition to these through-bond electronic interactions, silyl-substituted dienes can undergo rearrangement reactions involving the migration of the silyl group. While direct evidence for silyl migration in this compound under typical conditions is not extensively documented, related systems exhibit such processes. For instance, acid-catalyzed 1,2-silyl shifts have been reported in propargyl silanes as a method for synthesizing silyl-substituted dienes. Furthermore, long-range silyl migrations, such as the-Brook rearrangement, have been observed in other unsaturated organosilicon compounds, driven by the formation of a thermodynamically more stable silicon-oxygen bond. These migrations underscore the mobility of the silyl group under certain reaction conditions, a factor that can influence product distributions in synthetic applications.
Electrophilic and Nucleophilic Addition Reactions
Controlled Functionalization of the Butadiene Backbone
The conjugated π-system of this compound is susceptible to both electrophilic and nucleophilic attack, allowing for the controlled functionalization of the butadiene backbone. Electrophilic addition reactions are particularly characteristic of conjugated dienes. The reaction typically proceeds through an allylic carbocation intermediate, which can be attacked by a nucleophile at two different positions, leading to 1,2- and 1,4-addition products. The ratio of these products is often dependent on reaction conditions such as temperature, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct.
The trimethylsilyl substituent exerts a significant directing effect in these reactions. Due to the electron-donating nature of the C-Si bond via hyperconjugation, electrophilic attack is directed away from the silylated carbon. Protonation or attack by another electrophile at the C4 position, for instance, would lead to a resonance-stabilized allylic cation with the positive charge distributed between C2 and the silylated C1. However, the β-silicon effect would strongly stabilize a positive charge at the C2 position, making this a significant resonance contributor and influencing the final position of nucleophilic attack.
Silicon-Mediated Activation and Directivity
The trimethylsilyl group in this compound is not merely a passive substituent; it actively participates in mediating the reactivity and regioselectivity of addition reactions. This is primarily achieved through the aforementioned β-silicon effect, where the C-Si σ-bond stabilizes a developing positive charge at the β-carbon atom. This stabilization lowers the activation energy for electrophilic attack at the terminal (C4) position of the diene, thereby activating the molecule towards electrophiles.
The directing effect of the trimethylsilyl group is a direct consequence of this activation. Electrophilic attack on the C=C bond distal to the silyl group (the C3-C4 double bond) is favored because it leads to an intermediate carbocation that is stabilized by the β-silicon effect. For example, protonation at C4 generates an allylic cation with significant positive charge density at C2, which is β to the silicon atom. This directs the subsequent nucleophilic attack preferentially to the C2 or C4 positions, leading to specific 1,2- and 1,4-addition products, respectively. This regiocontrol is a powerful tool in organic synthesis, allowing for the predictable functionalization of the diene system.
Below is a table summarizing the expected regiochemical outcomes of electrophilic addition to this compound based on these principles.
| Electrophile (E+) Attack at: | Resulting Carbocation Intermediate | Favored Nucleophilic (Nu-) Attack | Product Type |
| C4 | Resonance-stabilized allylic cation (positive charge at C2 & C3) with β-silicon stabilization at C2 | C2 (Kinetic) | 1,2-Addition |
| C4 | Resonance-stabilized allylic cation (positive charge at C2 & C3) with β-silicon stabilization at C2 | C4 (Thermodynamic) | 1,4-Addition |
| C2 | Cation at C1 (α to Si) and C3; less favored due to lack of β-silicon effect | - | Minor products |
| C3 | Cation at C2 (β to Si) and C4; potentially stabilized | C2 or C4 | Potential products |
Polymerization Science and Advanced Materials Engineering
Monomeric Applications in Polymer Synthesis
The presence of the trimethylsilyl (B98337) group at the 1-position of the butadiene backbone introduces unique electronic and steric effects that significantly influence its polymerization behavior. This section explores the various polymerization techniques employed to synthesize homopolymers and copolymers of (1E)-1,3-butadien-1-yltrimethylsilane.
Stereoregular Polymerization of Silylated Butadienes
The control of polymer microstructure is paramount in dictating the final properties of the material. For polydienes, this control pertains to the regulation of cis-1,4, trans-1,4, 1,2-, and 3,4-additions.
Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, are renowned for their ability to produce stereoregular polymers from α-olefins and dienes. wikipedia.orgyoutube.comias.ac.in While extensive research exists on the Ziegler-Natta polymerization of unsubstituted 1,3-butadiene (B125203) to yield high cis-1,4 or trans-1,4 content, specific data on the stereoregular polymerization of (1E)-1,3-butadien-1-yltrimethylsilane is not extensively detailed in publicly available literature. researchgate.netscribd.com However, analogies can be drawn from studies on other substituted dienes.
The steric bulk of the trimethylsilyl group at the 1-position is expected to play a crucial role in the coordination and insertion steps of the polymerization mechanism. The catalyst's active site geometry and the nature of the transition metal and co-catalyst would be critical factors in determining the resulting microstructure. libretexts.org For instance, certain neodymium-based Ziegler-Natta catalysts have shown high cis-1,4 selectivity for 1,3-butadiene polymerization. rsc.orgredalyc.org It is plausible that similar catalyst systems could be adapted to control the stereochemistry of poly((1E)-1,3-butadien-1-yltrimethylsilane). Theoretical studies on butadiene polymerization with Ziegler-Natta catalysts suggest that the energy barriers for the insertion of cis- and trans-monomers can be influenced by the ligand environment of the catalyst, a principle that would also apply to silylated dienes. nih.gov
Further research is required to elucidate the specific catalyst systems and conditions that can achieve high stereocontrol in the polymerization of (1E)-1,3-butadien-1-yltrimethylsilane and to characterize the resulting microstructures.
Anionic polymerization, often initiated by organolithium compounds, is another powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow distributions. nist.govmdpi.comresearchgate.net Studies on the anionic polymerization of 2-silyl-substituted 1,3-butadienes have demonstrated that these monomers can undergo controlled polymerization. For instance, the anionic polymerization of 2-(N,N-bistrimethylsilylaminomethyl)-1,3-butadiene has been shown to yield polymers with a high 1,4-structure content. researchgate.net It is anticipated that (1E)-1,3-butadien-1-yltrimethylsilane would also be amenable to anionic polymerization, with the trimethylsilyl group potentially influencing the reactivity of the propagating carbanion and the resulting polymer microstructure.
Radical polymerization offers a versatile and robust method for polymerizing a wide range of monomers. uliege.be While less common for achieving high stereocontrol in diene polymerization compared to coordination and anionic methods, it is a viable route for producing silylated polybutadienes. The living free radical polymerization of 1,3-dienes has been demonstrated, offering a pathway to controlled architectures. cmu.edu The polymerization of (1E)-1,3-butadien-1-yltrimethylsilane via radical mechanisms would likely result in a mixed microstructure, and the presence of the silyl (B83357) group could influence the propagation and termination kinetics.
Design and Synthesis of Copolymers
The incorporation of (1E)-1,3-butadien-1-yltrimethylsilane into copolymers allows for the modification of existing polymers or the creation of entirely new materials with a unique combination of properties. Anionic polymerization is a particularly suitable method for synthesizing well-defined block copolymers. For example, block copolymers of silylated styrenes and dienes have been successfully synthesized, demonstrating the feasibility of creating complex architectures. researchgate.net
Copolymerization of (1E)-1,3-butadien-1-yltrimethylsilane with monomers like styrene, isoprene, or acrylates could lead to thermoplastic elastomers with enhanced thermal stability or modified surface properties. Coordination copolymerization with Ziegler-Natta catalysts has also been explored for creating copolymers of 1,3-butadiene with other olefins, and similar strategies could be applied to this silylated monomer. rsc.orgredalyc.orgmdpi.com The reactivity ratios of the comonomers would be a critical factor in determining the copolymer composition and sequence distribution.
Structure-Property Relationships in Derived Polymers
The introduction of the trimethylsilyl group into the polybutadiene (B167195) backbone has a profound impact on the polymer's architecture and, consequently, its macroscopic performance.
Impact of Trimethylsilyl Group on Polymer Architecture and Performance
The bulky trimethylsilyl group increases the steric hindrance along the polymer chain, which can significantly affect chain packing and intermolecular interactions. This often leads to an increase in the polymer's free volume. In polymers like poly[1-(trimethylsilyl)-1-propyne], this high free volume results in exceptionally high gas permeability. researchgate.netepa.govmdpi.commonash.edu It is reasonable to expect that poly((1E)-1,3-butadien-1-yltrimethylsilane) would also exhibit enhanced gas permeability compared to non-silylated polybutadiene.
The presence of silicon also influences the thermal properties of the polymer. Silylated polymers often exhibit improved thermal stability. The trimethylsilyl group can also affect the glass transition temperature (Tg) of the polymer. The increased chain stiffness due to the bulky side group may lead to a higher Tg compared to conventional polybutadiene.
Furthermore, the trimethylsilyl groups can serve as reactive sites for post-polymerization modifications. For instance, they can be cleaved to introduce other functional groups, or they can participate in cross-linking reactions, offering a route to functionalized materials and thermosets. The ability to control the stereochemistry of the polymer backbone, combined with the presence of the trimethylsilyl group, would provide a powerful tool for fine-tuning the mechanical properties of the resulting materials, from soft elastomers to more rigid plastics. nih.govnih.govresearchgate.netchemrxiv.org
Below is a hypothetical data table illustrating the potential influence of the trimethylsilyl group on polybutadiene properties, based on general trends observed in silylated polymers.
| Property | Poly(1,3-butadiene) | Poly((1E)-1,3-butadien-1-yltrimethylsilane) (Predicted) |
| Glass Transition Temperature (Tg) | -100 to -50 °C | Higher than polybutadiene |
| Thermal Stability (TGA onset) | ~350 °C | Increased stability |
| Gas Permeability (e.g., O2) | Low | Significantly higher |
| Solubility | Soluble in nonpolar solvents | Potentially altered solubility |
Note: The values for Poly((1E)-1,3-butadien-1-yltrimethylsilane) are predictive and require experimental verification.
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Computational and Theoretical Chemistry Insights
Quantum Chemical Characterization of Electronic and Geometric Structure
Quantum chemical calculations are fundamental in elucidating the electronic and geometric features of (1E)-1,3-butadien-1-yltrimethyl-silane. These methods provide a detailed picture of the molecule's structure, stability, and electron distribution.
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for investigating the electronic structure of molecules like this compound. DFT, with its balance of accuracy and computational cost, is widely used for organosilicon compounds. researchgate.net Functionals such as B3LYP are often employed to optimize the molecular geometry and calculate electronic properties. nih.gov Ab initio methods, while more computationally intensive, can provide benchmark-quality results for smaller systems or specific properties. researchgate.net
These calculations can determine key geometric parameters, such as bond lengths and angles, and electronic properties, including orbital energies (HOMO and LUMO), Mulliken charges, and the molecular electrostatic potential. For instance, the introduction of the trimethylsilyl (B98337) group is expected to influence the electronic properties of the butadiene backbone, which can be quantified through these calculations. The silyl (B83357) group may act as a weak electron-donating group, affecting the energy of the frontier molecular orbitals.
Table 1: Illustrative DFT Calculated Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 0.8 | eV |
| HOMO-LUMO Gap | 7.3 | eV |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations.
The butadiene backbone of this compound can exist in different conformations, primarily the more stable s-trans and the less stable s-cis forms. nih.gov Computational methods are crucial for mapping the potential energy surface and identifying the stable conformers and the transition states that separate them. The bulky trimethylsilyl group can introduce steric hindrance that influences the relative energies of these conformers and the rotational barrier around the central C-C single bond.
Conformational searches and potential energy scans are performed to construct an energy landscape. This landscape reveals the thermodynamically preferred structures and the energy required for conformational changes. Such studies have been extensively applied to substituted butadienes to understand their conformational preferences. researchgate.net
Table 2: Hypothetical Conformational Energy Profile of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) |
|---|---|---|
| s-trans | 0.0 | 180° |
| s-cis | 3.5 | 0° |
Note: This table presents hypothetical data to illustrate the output of a conformational analysis.
Mechanistic Simulations of Chemical Reactions
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound, such as cycloadditions. rsc.org These simulations can provide detailed insights into the reaction pathways and the factors that control reactivity and selectivity.
A key aspect of mechanistic studies is the identification of transition states, which are the energy maxima along a reaction coordinate. Computational algorithms can locate these structures and verify them through frequency calculations (a single imaginary frequency). Once the reactants, products, and transition states are identified, the intrinsic reaction coordinate (IRC) can be calculated to map the entire reaction pathway. researchgate.net This provides a detailed understanding of the molecular motions that occur during the reaction. For silyl-substituted butadienes, this is particularly useful in understanding their behavior in Diels-Alder reactions. mdpi.com
By calculating the energies of reactants, transition states, and products, a detailed energetic profile of a reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies. These energetic parameters are crucial for understanding the kinetics and thermodynamics of a transformation. For example, in a Diels-Alder reaction, computational methods can predict whether the reaction is kinetically and thermodynamically favorable. nih.gov
Table 3: Illustrative Energetic Profile for a Diels-Alder Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | 25.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Spectroscopic Parameter Prediction and Validation
Computational methods can accurately predict various spectroscopic parameters, which is a powerful tool for structure elucidation and the interpretation of experimental spectra.
DFT calculations are widely used to predict NMR chemical shifts (¹H, ¹³C, ²⁹Si) and vibrational frequencies (IR and Raman). researchgate.netresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. rsc.org For NMR predictions, the GIAO (Gauge-Independent Atomic Orbital) method is commonly employed. researchgate.net Calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).
Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectra can be compared with experimental data to confirm molecular structure and assign vibrational modes. arxiv.org
Table 4: Conceptual Comparison of Predicted and Experimental Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹³C (C1) | 130.5 | 131.2 |
| ¹³C (C2) | 140.2 | 139.8 |
| ¹³C (C3) | 115.8 | 116.5 |
Note: This table is a conceptual representation of how predicted and experimental NMR data would be compared.
Theoretical Spectroscopy (NMR, IR, UV-Vis)
Theoretical spectroscopy utilizes computational methods, primarily based on Density Functional Theory (DFT), to predict the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of molecules. These predictions are invaluable for interpreting experimental data and assigning spectral features to specific molecular structures and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR chemical shifts for organosilanes is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. The choice of functional and basis set is critical for accuracy. mdpi.com For silicon-containing compounds, functionals like B3LYP or ωB97X-D with basis sets such as 6-311+G(2d,p) or larger are often employed to accurately account for electronic effects. mdpi.com
For (1E)-1,3-butadien-1-yltrimethylsilane, theoretical calculations would predict distinct signals for the vinyl protons and carbons of the butadiene backbone, as well as the methyl protons and carbons of the trimethylsilyl (TMS) group. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS), for which the shielding tensor is also calculated at the same level of theory.
Predicted ¹H and ¹³C NMR Chemical Shifts for (1E)-1,3-butadien-1-yltrimethylsilane
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Si-(CH ₃)₃ | ~0.1 | ~ -1.0 |
| C H=CH-Si | ~6.1 | ~140.0 |
| CH=C H-Si | ~6.8 | ~145.0 |
| C H=CH₂ | ~6.4 | ~136.0 |
| CH=C H₂ | ~5.1 - 5.3 | ~117.0 |
Note: These are estimated values based on DFT calculations for similar vinylsilane and diene structures. Actual calculated values may vary based on the level of theory.
Infrared (IR) Spectroscopy:
Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. The resulting vibrational modes are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors in the harmonic approximation. nih.gov
The predicted IR spectrum of (1E)-1,3-butadien-1-yltrimethylsilane would be characterized by several key vibrational modes. These include C-H stretching vibrations of the vinyl and methyl groups, C=C stretching of the conjugated diene system, and characteristic vibrations of the C-Si and Si-C bonds.
Predicted Key IR Vibrational Frequencies for (1E)-1,3-butadien-1-yltrimethylsilane
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| ν(C-H) | 3100-3000 | Vinyl C-H stretch |
| ν(C-H) | 2980-2900 | Methyl C-H stretch (asymmetric & symmetric) |
| ν(C=C) | 1640-1580 | Conjugated C=C stretch |
| δ(Si-CH₃) | 1260-1240 | Symmetric Si-CH₃ deformation (umbrella) |
| ρ(Si-(CH₃)₃) | 860-830 | Si-C rock |
| ν(C-Si) | 700-650 | C-Si stretch |
Note: Frequencies are approximate and based on DFT calculations for analogous organosilicon compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The primary transition of interest for (1E)-1,3-butadien-1-yltrimethylsilane would be the π → π* transition of the conjugated butadiene system. The trimethylsilyl group, being a weak chromophore, is expected to have a modest effect on the absorption maximum (λ_max), potentially causing a small bathochromic (red) shift compared to unsubstituted 1,3-butadiene (B125203). nih.gov TD-DFT calculations can predict this λ_max and the corresponding oscillator strength, which relates to the intensity of the absorption band.
Mass Spectrometry Fragmentation Modeling
Understanding the fragmentation of (1E)-1,3-butadien-1-yltrimethylsilane upon electron ionization (EI) is crucial for its identification by mass spectrometry. While specific fragmentation models for this exact compound are not widely published, a reliable fragmentation pathway can be predicted based on established principles for trimethylsilylated compounds and conjugated polyenes. nih.govsci-hub.senih.gov
The molecular ion (M⁺•) would be observed, but its abundance may be low. The fragmentation is dominated by cleavages related to the stable and bulky trimethylsilyl group.
Key Predicted Fragmentation Pathways:
Formation of the Trimethylsilyl Cation: The most characteristic and often base peak in the mass spectrum of TMS derivatives is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. This ion is formed by the cleavage of the Si-C(vinyl) bond.
Loss of a Methyl Radical: A common fragmentation pathway is the loss of a methyl radical (•CH₃) from the molecular ion to form the [M - 15]⁺ ion. This results in a stable silicon-centered cation.
McLafferty-type Rearrangements: While less common for vinylsilanes, rearrangements involving hydrogen transfer from the butadiene chain to the silicon atom could potentially lead to neutral losses.
Cleavage of the Butadiene Chain: Fragmentation of the C₄H₅ moiety can also occur, though it is generally less favored than cleavages involving the TMS group. This could lead to ions corresponding to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments from ions like [M - 15]⁺.
Predicted Major Ions in the EI-Mass Spectrum of (1E)-1,3-butadien-1-yltrimethylsilane
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 126 | [C₇H₁₄Si]⁺• | Molecular Ion (M⁺•) |
| 111 | [(CH₃)₂Si-CH=CH-CH=CH₂]⁺ | M⁺• - •CH₃ |
| 73 | [Si(CH₃)₃]⁺ | Cleavage of the Si-C(vinyl) bond |
| 53 | [C₄H₅]⁺ | Butadienyl cation from cleavage |
Note: The relative intensities of these ions would need to be confirmed by experimental data or detailed computational modeling of the fragmentation pathways.
Molecular Dynamics and Simulation of Condensed Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the liquid or solid state. liberty.edumdpi.com These simulations model the movements of atoms and molecules over time based on a classical force field, which defines the potential energy of the system as a function of atomic coordinates.
For (1E)-1,3-butadien-1-yltrimethylsilane, MD simulations could provide insights into various condensed-phase properties such as density, viscosity, diffusion coefficients, and structural organization in the liquid state. The simulation would involve placing a large number of molecules in a simulation box with periodic boundary conditions and integrating Newton's equations of motion.
Force Field and Simulation Parameters:
A suitable force field is essential for accurate simulations. For organosilanes, general force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or a specialized polymer-consistent force field might be employed or specifically parameterized. nih.gov Quantum mechanical calculations are often used to derive accurate partial charges and parameters for bond, angle, and dihedral potentials that are not available in standard force fields.
A typical MD simulation would be run in the NpT ensemble (constant number of particles, pressure, and temperature) to mimic laboratory conditions. nih.gov The temperature and pressure would be maintained using a thermostat and a barostat, respectively.
Predicted Condensed-Phase Behavior:
Simulations could be used to model the liquid structure, characterized by radial distribution functions (RDFs). The RDFs would reveal the average distances between different parts of the molecules, for instance, the Si-Si RDF would indicate the packing of the bulky silyl groups. Furthermore, transport properties like the self-diffusion coefficient could be calculated from the mean squared displacement of the molecules over time, providing information on molecular mobility in the liquid. Such simulations are critical for understanding how the interplay of the flexible butadiene tail and the bulky, nonpolar TMS head influences the macroscopic properties of the material. mdpi.comshu.ac.uk
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of (1E)-1,3-butadien-1-yltrimethylsilane, confirming the connectivity of atoms and the stereochemistry of the double bonds.
Multi-Nuclear NMR (e.g., ¹H, ¹³C, ²⁹Si) for Elucidation
A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the position of the silicon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl (B98337) group and the butadienyl chain. The nine protons of the trimethylsilyl (TMS) group would appear as a sharp singlet, significantly upfield due to the electropositive nature of silicon, typically in the range of 0.0-0.2 ppm wikipedia.orgoregonstate.educhemeurope.com. The protons on the butadienyl chain would exhibit more complex splitting patterns in the olefinic region (5.0-7.0 ppm) fiveable.melibretexts.orglibretexts.org. The (1E) stereochemistry would be confirmed by a large coupling constant (typically 14-18 Hz) between the protons on the C1-C2 double bond.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Si(CH ₃)₃ | 0.1 - 0.2 | Singlet (s) | N/A |
| =CH ₂ | 5.0 - 5.5 | Doublet of doublets (dd) | trans ~17, gem ~1.5 |
| Doublet of doublets (dd) | cis ~10, gem ~1.5 | ||
| -CH =CH ₂ | 6.2 - 6.5 | Multiplet (m) | Various |
| Si-CH = | 5.8 - 6.2 | Doublet (d) | trans ~18 |
| =CH -CH= | 6.5 - 6.8 | Doublet of triplets (dt) or Multiplet (m) | trans ~18, ~10 |
| Table 1: Predicted ¹H NMR Spectral Data for (1E)-1,3-butadien-1-yltrimethylsilane. |
¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure. The methyl carbons of the TMS group are expected to resonate at a high field, around -1 to -2 ppm umich.eduacs.org. The four sp² hybridized carbons of the butadiene chain would appear in the downfield region, typically between 115 and 150 ppm. The carbon atom directly attached to the silicon (C1) would be influenced by the silicon's electronegativity.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Si(C H₃)₃ | -1.5 - 0.0 |
| C 4 (=CH₂) | 116 - 120 |
| C 3 (-CH=) | 136 - 140 |
| C 2 (=CH-) | 140 - 145 |
| C 1 (Si-C=) | 128 - 132 |
| Table 2: Predicted ¹³C NMR Spectral Data for (1E)-1,3-butadien-1-yltrimethylsilane. |
²⁹Si NMR Spectroscopy: Silicon-29 NMR provides direct information about the chemical environment of the silicon atom. For a trimethylsilyl group attached to an sp²-hybridized carbon (a vinylsilane), the ²⁹Si chemical shift is expected to be in the range of -5 to -10 ppm, relative to TMS (δ = 0 ppm) unige.chresearchgate.netresearchgate.netprocess-nmr.com. This specific shift helps confirm the vinyl-silicon bond.
2D NMR and Dynamic NMR Studies
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals of the butadienyl protons and carbons auremn.orgresearchgate.netresearchgate.netwikipedia.org.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would connect the signals of H1 to H2, H2 to H3, and H3 to the two H4 protons, confirming the linear four-carbon chain.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., the TMS protons to the TMS carbon, H1 to C1, H2 to C2, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be useful to confirm the connection of the TMS group to the butadiene chain, showing a cross-peak between the TMS protons and the C1 carbon.
Dynamic NMR studies for this molecule are not commonly reported but could potentially be used to investigate the rotational barrier around the C2-C3 single bond, which would provide insight into the conformational preferences of the diene system.
Mass Spectrometry for Molecular Mass and Compositional Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound, and to gain structural information from its fragmentation patterns.
Ionization Techniques and Fragmentology
Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 126.28 g/mol .
With a hard ionization technique like Electron Ionization (EI), extensive fragmentation is expected. The fragmentation pattern of trimethylsilyl derivatives is well-characterized nih.govnih.govsci-hub.seresearchgate.netacs.org. Key expected fragments for (1E)-1,3-butadien-1-yltrimethylsilane are listed below.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |
| 126 | [C₇H₁₄Si]⁺˙ | Molecular Ion (M⁺˙) |
| 111 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety |
| 73 | [(CH₃)₃Si]⁺ | Characteristic trimethylsilyl cation, often the base peak |
| 53 | [C₄H₅]⁺ | Butadienyl cation after cleavage of the Si-C bond |
| Table 3: Predicted Key Fragments in the EI Mass Spectrum of (1E)-1,3-butadien-1-yltrimethylsilane. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their vibrational modes horiba.com.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different parts of the molecule. The trimethylsilyl group has several strong, characteristic bands, including a symmetric methyl deformation around 1250 cm⁻¹ and a methyl rocking mode around 840 cm⁻¹ gelest.comresearchgate.netnih.gov. The butadienyl moiety would exhibit C-H stretching vibrations for sp² carbons above 3000 cm⁻¹ and C=C stretching vibrations in the 1580-1650 cm⁻¹ region. The out-of-plane C-H bending for the terminal =CH₂ group would give a strong band around 900 cm⁻¹.
Raman Spectroscopy: The Raman spectrum would complement the IR data. The C=C stretching modes of the conjugated diene system are expected to be strong and sharp in the Raman spectrum, often appearing more intense than in the IR spectrum due to the polarizability of the π-system horiba.comjkps.or.kroregonstate.eduacs.org. The Si-C bond stretching would also be visible.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
| C-H Stretch (sp²) | 3010 - 3090 | 3010 - 3090 | =C-H |
| C-H Stretch (sp³) | 2960 - 2900 | 2960 - 2900 | Si-CH₃ |
| C=C Stretch (conjugated) | 1640, 1590 | Strong : 1640, 1590 | C=C-C=C |
| Si-CH₃ Sym. Deformation | Strong : ~1250 | Weak: ~1250 | Si(CH₃)₃ |
| C-H Out-of-plane Bend | Strong : ~990, ~900 | Weak | =CH₂, -CH=CH- (trans) |
| Si-CH₃ Rock | Strong : ~840 | Moderate: ~840 | Si(CH₃)₃ |
| Table 4: Predicted Vibrational Spectroscopy Data for (1E)-1,3-butadien-1-yltrimethylsilane. |
X-ray Diffraction Studies for Solid-State Structural Confirmation
X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. However, as (1E)-1,3-butadien-1-yltrimethylsilane is expected to be a liquid at room temperature, X-ray diffraction data is not available. To obtain such data, the compound would need to be crystallized, likely at a very low temperature. If a crystal structure were obtained, it would provide precise bond lengths, bond angles, and dihedral angles, unequivocally confirming the planar trans conformation of the silylated double bond and providing information about the preferred conformation around the C2-C3 single bond in the crystal lattice.
Chromatographic Methods for Purification and Purity Assessment
Purification via Column Chromatography
Column chromatography is a widely employed technique for the purification of silyl-substituted dienes, including (1E)-1,3-butadien-1-yltrimethyl-silane. This method leverages the differential adsorption of components in a mixture onto a stationary phase, allowing for their separation as a mobile phase is passed through the column.
For compounds of this nature, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and ability to effectively separate compounds with varying functional groups. The mobile phase, or eluent, typically consists of a non-polar solvent or a mixture of solvents. Research on related silicon-substituted 1,3-dienes indicates that solvent systems composed of hydrocarbons, such as pentane (B18724) or hexanes, often mixed with a slightly more polar solvent like ethyl acetate, are effective for elution. The choice of solvent system is critical and is often optimized to achieve the best separation, where the desired compound travels down the column at a moderate rate, allowing for its separation from faster-moving non-polar impurities and slower-moving polar impurities.
A typical column chromatography procedure for a silyl-substituted butadiene would involve dissolving the crude reaction mixture in a minimal amount of the eluent and loading it onto the top of a prepared silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of each fraction is monitored, often by thin-layer chromatography (TLC), to identify the fractions containing the pure desired product. These pure fractions are then combined and the solvent is removed to yield the purified this compound.
Table 1: Illustrative Column Chromatography Parameters for Purification of Silyl-Substituted Dienes
| Parameter | Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 98:2 v/v) |
| Elution Mode | Isocratic or Gradient |
| Loading Technique | Wet or Dry Loading |
| Fraction Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Purity Assessment by Gas Chromatography
Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS) or a flame ionization detector (FID), is the definitive method for assessing the purity of volatile compounds like this compound. This technique separates components of a mixture based on their boiling points and interactions with the stationary phase within the GC column.
In a typical GC analysis, a small amount of the purified compound is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a long, thin column. The column contains a stationary phase, which can be a solid or a liquid coated on a solid support. The separation occurs as different compounds travel through the column at different rates.
The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of GC conditions. By comparing the chromatogram of the sample to that of a known standard, the identity of the main peak can be confirmed. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. High purity is indicated by a single, sharp peak with minimal or no other peaks present.
Analysis of similar compounds, such as 1,3-butadiene (B125203) and its derivatives, often utilizes capillary columns with non-polar or medium-polarity stationary phases. The temperature of the GC oven is typically programmed to increase during the analysis to ensure efficient separation of compounds with a range of boiling points.
Table 2: Representative Gas Chromatography (GC) Conditions for Purity Analysis of Related Butadiene Derivatives
| Parameter | Specification |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID) |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Detector Temperature | 280 °C (FID or MS transfer line) |
| Data Analysis | Peak integration to determine relative area percentages |
Future Directions and Interdisciplinary Research Opportunities
Exploration of Unprecedented Reactivity Paradigms
(1E)-1,3-Butadien-1-yltrimethylsilane serves as a reactive scaffold for exploring novel chemical reactions. The interplay between the conjugated π-system and the silicon group can be exploited to achieve transformations that are not possible with simple dienes. For instance, the bulky trimethylsilyl (B98337) group can steer the regioselectivity of reactions like cobalt-catalyzed 1,2-dicarbofunctionalization, preventing the formation of certain intermediates and favoring specific products. researchgate.net Future work will likely focus on uncovering new cycloaddition pathways, selective functionalization, and polymerization behaviors that leverage the electronic and steric properties of the silyl (B83357) group.
The efficient synthesis of (1E)-1,3-butadien-1-yltrimethylsilane and its derivatives is paramount for its widespread application. While methods like the hydrosilylation of enynes are established, there is a significant opportunity to develop more efficient, selective, and sustainable catalytic systems. mdpi.com Research into modern hydrosilylation catalysts, moving beyond traditional platinum-based systems to earth-abundant metals, is a promising avenue. acs.org Furthermore, metal-free catalytic approaches, such as those using frustrated Lewis pairs or organocatalysts, could offer greener alternatives for both the synthesis of the diene and its subsequent reactions. liv.ac.uk The development of catalysts that can precisely control the stereochemistry and regiochemistry of reactions involving this silylated diene is a key challenge that will unlock new synthetic possibilities.
Below is a table summarizing potential catalytic systems for reactions involving silylated dienes, drawn from research on related compounds.
| Catalyst Type | Reaction | Potential Advantages | Reference Analogue |
| Platinum (e.g., Karstedt's, Speier's) | Hydrosilylation | High activity and selectivity. | acs.org |
| Rhodium, Ruthenium, Palladium | Hydrosilylation | Alternative to platinum with different selectivity profiles. | acs.org |
| Earth-Abundant Metals (Fe, Co, Ni) | Hydrosilylation, Cross-coupling | Reduced cost and environmental impact. | researchgate.netacs.org |
| Neodymium-based Ziegler-Natta | Polymerization | High control over polymer microstructure (e.g., cis-1,4 content). | mdpi.comresearchgate.netredalyc.org |
| B(C6F5)3 (Lewis Acid) | Tandem Cyclization/Hydrosilylation | Metal-free, step-economical synthesis of complex molecules. | liv.ac.uk |
| Anionic Initiators (e.g., sec-BuLi) with Phosphazene Superbases | Anionic Polymerization | Enhanced reaction rates and control over polymer architecture. | mdpi.com |
Integration into Advanced Functional Materials Platforms
The incorporation of (1E)-1,3-butadien-1-yltrimethylsilane into polymers offers a pathway to advanced functional materials with tailored properties. The silyl group can enhance thermal stability, improve adhesion, and provide sites for crosslinking or post-polymerization modification. zmsilane.commdpi.com Silylated polymers derived from butadiene have shown potential in applications such as solvent-resistant pressure-sensitive adhesives. google.com
Future research will likely explore the synthesis of novel copolymers where (1E)-1,3-butadien-1-yltrimethylsilane is combined with other monomers to create materials with specific optical, electronic, or mechanical properties. For example, silyl-substituted dienes can be used to create functionalized rubbers for high-performance tires. mdpi.com The silicon moiety can act as a coupling agent, improving the interaction between the polymer and inorganic fillers like silica (B1680970), which is crucial for reducing rolling resistance and improving wet grip in tires. mdpi.comshinetsusilicone-global.com The anionic polymerization of 2-silyl-substituted 1,3-butadienes has been shown to be a viable route to well-defined polymers. acs.org
Synergistic Computational-Experimental Approaches for Discovery
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity, electronic structure, and spectroscopic properties of molecules like (1E)-1,3-butadien-1-yltrimethylsilane. researchgate.net DFT studies can elucidate the mechanisms of complex reactions, such as cycloadditions, and predict the most favorable pathways, saving significant experimental time and resources. mdpi.comnih.gov For instance, computational analyses of Diels-Alder reactions involving silyl-dienes can predict regioselectivity and activation barriers. mdpi.comacs.org
A synergistic approach, where computational predictions guide experimental work, will be crucial for accelerating discovery. Theoretical models can be used to screen potential catalysts, predict the properties of yet-to-be-synthesized materials, and understand unexpected reactivity. For example, DFT calculations can determine the frontier molecular orbital energies (HOMO-LUMO), which are key to understanding the reactivity of dienes in cycloaddition reactions. mdpi.com This integrated strategy will enable a more rational design of experiments and a deeper understanding of the fundamental chemistry of silylated dienes.
| Computational Method | Application Area | Predicted Properties/Outcomes | Reference Analogue |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, activation barriers, reaction pathways. | mdpi.comresearchgate.net |
| DFT | Electronic Structure Analysis | HOMO/LUMO energies, molecular orbital distributions, reactivity indices. | mdpi.comnih.gov |
| Molecular Electron Density Theory (MEDT) | Cycloaddition Reactivity | Analysis of polar vs. non-polar pathways, stereoselectivity. | mdpi.com |
| ONIOM (Hybrid Method) | Polymerization Catalysis | Modeling complex catalyst-polymer interactions. | mdpi.com |
Green Chemistry Principles in (1E)-1,3-Butadien-1-yltrimethylsilane Chemistry
Applying the principles of green chemistry to the synthesis and application of (1E)-1,3-butadien-1-yltrimethylsilane is essential for sustainable technological development. sphinxsai.comthe-gist.org This involves developing synthetic routes that maximize atom economy, utilize renewable feedstocks, employ safer solvents, and use catalytic rather than stoichiometric reagents. sphinxsai.commdpi.com
Future research will focus on several key areas. Firstly, the development of catalytic hydrosilylation processes that operate under solvent-free conditions or in green solvents will reduce waste and environmental impact. acs.orgacs.org Secondly, designing reactions that are highly selective minimizes the formation of byproducts. nih.gov The direct synthesis of organosilanes from silicon and organic halides, known as the Müller-Rochow process, is a cornerstone of the silicone industry and exemplifies an atom-economical industrial process. mdpi.com Exploring similar direct synthesis pathways for functionalized dienes could be a long-term goal. Furthermore, the use of organosilane compounds is often considered more environmentally friendly than traditional organic materials due to their lower volatility and potential for biodegradation into non-toxic silica-based compounds. zmsilane.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
